molecular formula C14H14O B2868277 2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE CAS No. 54922-04-2

2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE

Cat. No.: B2868277
CAS No.: 54922-04-2
M. Wt: 198.265
InChI Key: VGZLWLBKDBUFIM-UHFFFAOYSA-N
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Description

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2-en-4-one is a spirocyclic compound characterized by a cyclohexane ring fused to a partially hydrogenated inden moiety at the 1,1' position. The "2',3'-dihydro" designation indicates that two adjacent carbons in the inden system are saturated, while the "2-en-4-one" specifies a conjugated enone system (C=O at position 4 and a double bond at position 2 of the cyclohexane ring). This structural motif confers unique electronic and steric properties, making it relevant in synthetic chemistry and material science.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4,6,9H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZLWLBKDBUFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=CC=CC=C32)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dihydroindene with cyclohex-2-enone in the presence of a strong acid catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of spiro compounds often employs metal-catalyzed reactions due to their efficiency and selectivity. Metal catalysts such as palladium or nickel can facilitate the formation of spirocyclic structures through various cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Spirocyclic Analogs

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Notable Properties
This compound (Target) C₁₃H₁₄O* ~186.25* Enone (C=O, C=C) Predicted high reactivity due to conjugated enone system
5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one C₁₄H₁₅BrO 295.18 Bromo (C-Br) at 5' Enhanced electrophilicity; potential for cross-coupling reactions
6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one C₁₅H₁₇BrO₂ 309.20 Bromo (C-Br), hydroxyl (-OH), methyl (-CH₃) Increased polarity due to -OH; improved solubility
1',3'-Dihydro-5'-nitrospiro[cyclohexane-1,2'-[2H]inden]-4-one C₁₃H₁₃NO₃ 231.25 Nitro (-NO₂) at 5' Electron-withdrawing effects; potential for redox activity
2'-Cyclohexyl-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.42 Carboxylic acid (-COOH), cyclohexyl group High polarity; potential biological activity

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects: Bromo (e.g., 5'-Br analog ): Increases molecular weight and lipophilicity. Bromine's electronegativity enhances electrophilicity, enabling participation in Suzuki-Miyaura couplings. Hydroxyl/Methyl (e.g., 4-OH, 4-CH₃ analog ): Hydroxyl groups improve aqueous solubility, while methyl groups enhance steric bulk, affecting conformational flexibility.

Functional Groups: The target compound's enone system contrasts with carboxylic acid derivatives (e.g., ), which exhibit higher polarity and hydrogen-bonding capacity.

Table 2: Spectral Data of Related Compounds

Compound Name IR (cm⁻¹) $^1$H-NMR (δ, ppm) Reference
1-(2,6-Dichlorophenyl)indolin-2-one 1,732 (C=O), 1,612 (C=N) 3.87 (s, 2H), 7.74 (d, 2H)
5,5-Dimethylcyclohexane-1,3-dione 1,705 (C=O) 1.116 (s, CH₃), 2.13 (m, CH₂)
6'-Bromo-4-hydroxy-4-methyl analog 1,705 (C=O) 1.116 (s, CH₃)

Insights:

  • IR Spectroscopy: Carbonyl stretches (C=O) in spirocyclic ketones typically appear near 1,700–1,750 cm⁻¹, as seen in analogs . The target compound’s enone system may exhibit similar absorption.
  • NMR : Spiro carbons often show distinct shifts due to restricted rotation. For example, cyclohexane-derived protons in resonate near δ 3.87–7.73.

Biological Activity

2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One (CAS No. 185526-59-4) is a spiro compound with a unique bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One is C14H16OC_{14}H_{16}O. The compound features a spiro structure where cyclohexane and indene rings are interconnected, which may influence its biological interactions.

PropertyValue
Molecular FormulaC14H16O
Molecular Weight216.28 g/mol
Melting PointNot specified
Boiling PointNot specified

Mechanisms of Biological Activity

The biological activity of 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One is believed to stem from its interaction with various biological targets, including enzymes and receptors. The compound may exert effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound might modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Research has indicated that derivatives of spiro compounds exhibit significant anticancer properties. In a study evaluating various spiro compounds, it was found that certain derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting that 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One could also possess similar properties .

Case Study: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of spiro compounds revealed that 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One exhibited promising activity against specific cancer cell lines. The study reported an IC50 value indicating significant growth inhibition at low concentrations.

Cell LineIC50 (µM)
A549 (Lung cancer)15.2
MCF-7 (Breast cancer)12.8
HeLa (Cervical cancer)18.5

Antimicrobial Activity

Another area of interest is the antimicrobial potential of 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One. Preliminary studies suggest that the compound may exhibit antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

In a screening assay against common bacterial strains, the compound showed notable antibacterial effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

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